molecular formula C15H23NO B1465371 {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol CAS No. 1460201-69-7

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Cat. No. B1465371
CAS RN: 1460201-69-7
M. Wt: 233.35 g/mol
InChI Key: VVKNDYRHISDTRM-UHFFFAOYSA-N
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Description

“{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol” is a fascinating chemical compound that holds immense potential for scientific research. It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • The compound "[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol" was synthesized, characterized by spectroscopic techniques, and analyzed using X-ray diffraction. It was found that the piperidine ring in this compound adopts a chair conformation, and the structure exhibits both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).

Catalysis

  • Piperidine derivatives have been used as catalysts in various reactions. For instance, "cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes" were studied as Lewis acids to catalyze the oxidative cyclization of alkenols. These complexes showed promising results in producing certain organic compounds, highlighting their potential in organic synthesis (Dönges et al., 2014).

Molecular Structure Studies

  • The molecular structure of similar compounds, like "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," was investigated, revealing a chair conformation of the piperidine ring and providing insights into the geometric distortions around certain atoms. Such studies are crucial for understanding the chemical behavior of these compounds (Benakaprasad et al., 2007).

Antiproliferative Activity

  • Diphenyl(piperidin-4-yl) methanol derivatives have been synthesized and tested for their antiproliferative activity against various carcinoma cell lines. Some derivatives showed potent activity, highlighting the potential of these compounds in cancer research (Prasad et al., 2008).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They have a wide range of applications in the pharmaceutical industry, suggesting promising future directions for “{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol” in drug design and other scientific research .

properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-6-13(2)15(8-12)10-16-7-3-4-14(9-16)11-17/h5-6,8,14,17H,3-4,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNDYRHISDTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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